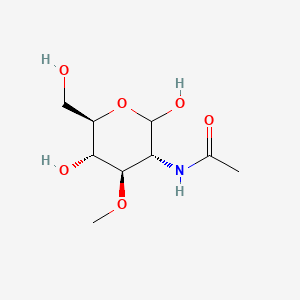

2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 3-O-Méthyl-N-acétyl-D-glucosamine implique généralement la méthylation de la N-acétyl-D-glucosamine. Les conditions de réaction incluent souvent l'utilisation d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle en présence d'une base comme l'hydroxyde de sodium .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques pour le 3-O-Méthyl-N-acétyl-D-glucosamine ne soient pas largement documentées, l'approche générale implique des réactions de méthylation à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de Réactions : Le 3-O-Méthyl-N-acétyl-D-glucosamine subit principalement des réactions de substitution en raison de la présence du groupe méthyle. Il peut également participer à des réactions de phosphorylation, en particulier en inhibant la phosphorylation du glucose par la N-acétylglucosamine kinase .

Réactifs et Conditions Communs :

Méthylation : Iodure de méthyle ou sulfate de diméthyle avec une base comme l'hydroxyde de sodium.

Inhibition de la Phosphorylation : Le composé inhibe la N-acétylglucosamine kinase en présence de glucose.

Principaux Produits : Le principal produit de la réaction de méthylation est le 3-O-Méthyl-N-acétyl-D-glucosamine lui-même. Dans les études d'inhibition de la phosphorylation, l'observation principale est la réduction de la phosphorylation du glucose .

4. Applications de la Recherche Scientifique

Le 3-O-Méthyl-N-acétyl-D-glucosamine a plusieurs applications dans la recherche scientifique :

Biologie : Aide à comprendre les voies métaboliques impliquant les hexosamines et leurs dérivés.

Médecine : Applications potentielles dans le développement d'inhibiteurs pour les maladies métaboliques.

Industrie : Utilisé dans la production de composés bioactifs et comme réactif de recherche.

5. Mécanisme d'Action

Le principal mécanisme d'action du 3-O-Méthyl-N-acétyl-D-glucosamine implique l'inhibition de la N-acétylglucosamine kinase et de la N-acétylmannosamine kinase. Cette inhibition se produit par liaison compétitive, où le composé entre en compétition avec le substrat naturel pour le site actif de l'enzyme . Cela entraîne une réduction de la phosphorylation du glucose et d'autres sucres apparentés .

Composés Similaires :

N-acétyl-D-glucosamine : Le substrat naturel de la N-acétylglucosamine kinase.

N-acétylmannosamine : Un autre substrat de la N-acétylmannosamine kinase.

Unicité : Le 3-O-Méthyl-N-acétyl-D-glucosamine est unique en raison de son groupe méthyle, qui lui permet d'agir comme un puissant inhibiteur de kinases spécifiques sans affecter d'autres enzymes comme la glucokinase . Cette spécificité en fait un outil précieux dans la recherche biochimique .

Applications De Recherche Scientifique

Biochemical Research

Inhibition Studies:

Research has demonstrated that 2-acetamido-2-deoxy-D-glucose analogs exhibit significant inhibitory effects on various biological processes. For instance, studies show that certain analogs can inhibit the incorporation of D-[3H]glucosamine into glycosaminoglycans (GAGs), suggesting a competitive mechanism affecting metabolic pathways. This inhibition was observed in primary hepatocyte cultures, where specific acetylated analogs reduced glucosamine incorporation without affecting protein synthesis pathways .

Lectin Binding:

The compound has been identified as a potent inhibitor of certain lectins, such as the BS II lectin. In comparative studies, 2-acetamido-2-deoxy-D-glucose was found to be over 100 times more effective than D-fructose and 400 times more effective than D-glucose in inhibiting lectin binding . This property is crucial for understanding carbohydrate-protein interactions and developing glycomimetics.

Synthesis of Glycosides

Organic Synthesis:

The compound serves as a building block in organic synthesis, particularly in the preparation of glycosides. For example, methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside is synthesized using this compound as a precursor. Such glycosides are essential for studying carbohydrate chemistry and developing new therapeutic agents .

Conversion Procedures:

A notable application includes the conversion of 2-acetamido-2-deoxy-β-D-glucopyranose into 2-acetamido-2-deoxy-β-D-galactopyranose via biotransformation techniques. This process highlights the compound's versatility in generating structurally similar but functionally distinct carbohydrates .

Pharmaceutical Applications

Drug Development:

The compound's structural characteristics make it a candidate for drug development, particularly in targeting glycan-binding proteins involved in disease processes. Its derivatives are explored for their potential use in treating infections and inflammatory diseases due to their ability to modulate immune responses .

Antiviral Properties:

Research indicates that certain derivatives of 2-acetamido-2-deoxy-3-O-methyl-D-glucopyranose may possess antiviral properties, making them valuable in the design of antiviral drugs. Their ability to mimic natural substrates allows them to interfere with viral replication mechanisms .

Data Tables

Case Studies

-

Inhibition Mechanism Study:

A study conducted on primary hepatocytes demonstrated that methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranoside significantly inhibited D-[3H]glucosamine incorporation into GAGs, indicating its potential as an inhibitor in metabolic pathways related to glycoprotein synthesis . -

Lectin Binding Affinity:

Comparative analysis showed that 2-acetamido-2-deoxy-D-glucose was highly effective at inhibiting lectin binding compared to other monosaccharides, underscoring its utility in biochemical assays aimed at studying carbohydrate interactions . -

Synthesis and Conversion Techniques:

The conversion of N-acetylglucosamine into N-acetylgalactosamine using biotransformation techniques illustrates the compound's role in synthetic carbohydrate chemistry and its importance in creating biologically relevant molecules .

Mécanisme D'action

The primary mechanism of action of 3-O-Methyl-N-acetyl-D-glucosamine involves the inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme . This results in reduced phosphorylation of glucose and other related sugars .

Comparaison Avec Des Composés Similaires

N-acetyl-D-glucosamine: The natural substrate for N-acetylglucosamine kinase.

N-acetylmannosamine: Another substrate for N-acetylmannosamine kinase.

Uniqueness: 3-O-Methyl-N-acetyl-D-glucosamine is unique due to its methyl group, which allows it to act as a potent inhibitor of specific kinases without affecting other enzymes like glucokinase . This specificity makes it a valuable tool in biochemical research .

Activité Biologique

2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose (commonly referred to as 3-O-methyl-GlcNAc) is a derivative of N-acetylglucosamine (GlcNAc) and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an acetamido group at the second carbon and a methoxy group at the third carbon position, which contributes to its unique biochemical properties.

Inhibition of Glycosaminoglycan Synthesis

Research has demonstrated that this compound exhibits inhibitory effects on the incorporation of glucosamine into glycosaminoglycans (GAGs). A study using primary hepatocytes showed that this compound significantly reduced the incorporation of D-[^3H]glucosamine into GAGs without affecting total protein synthesis, suggesting a competitive inhibition mechanism within the metabolic pathways involved in GAG biosynthesis .

Lectin Binding Affinity

The binding affinity of this compound to various lectins has been investigated, revealing its potential as a glycan probe. It was found to be a potent inhibitor of certain lectins, demonstrating binding characteristics that are significantly stronger than those observed for D-glucose. Specifically, it was noted that the compound binds preferentially to lectins like concanavalin A, indicating its utility in glycan recognition studies .

Case Study: Inhibition Potency Comparison

A comparative study evaluated the inhibition potency of various monosaccharides, including 2-acetamido-2-deoxy-D-glucose (GlcNAc) analogs. Results indicated that this compound was over 100 times more effective than D-fructose and approximately 400 times more effective than D-glucose in inhibiting specific lectin interactions .

Table of Inhibition Potency

| Compound | Inhibition Potency (relative to D-fructose) |

|---|---|

| This compound | >100 times |

| D-Fructose | 1 |

| D-Glucose | ~400 times |

Therapeutic Implications

The biological activities of this compound suggest potential therapeutic applications in areas such as:

- Antiviral Therapy : Given its inhibitory effects on glycosaminoglycan synthesis, it may play a role in modulating viral entry mechanisms that rely on GAGs as receptors.

- Cancer Research : The ability of this compound to interfere with cellular signaling pathways involving GAGs may have implications for cancer treatment strategies aimed at disrupting tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What synthetic strategies ensure regioselective glycosidic bond formation in 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose?

Regioselectivity in glycosylation requires precise control of reaction conditions, including temperature, pH, and protecting group strategies. For example, the β-glycosidic linkage in related compounds is optimized using anhydrous solvents (e.g., dichloromethane), catalytic acid (e.g., TMSOTf), and low temperatures (−20°C to 0°C) to minimize side reactions like α-anomer formation or aglycone migration. High-performance liquid chromatography (HPLC) is critical for real-time monitoring of reaction progress and purity assessment .

Q. How is the structural integrity of this compound validated post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard for structural confirmation. For example:

- ¹H NMR : Peaks at δ 4.8–5.2 ppm confirm anomeric proton signals.

- MALDI-TOF MS : A molecular ion peak matching the calculated mass (e.g., m/z 1695.6106 [M–H]⁻) validates molecular weight.

Tabulated data from similar compounds shows >85% purity via HPLC, with retention times aligned to reference standards .

Q. What analytical methods quantify stability under varying pH conditions?

Stability assays involve incubating the compound in buffers (pH 2–9) at 37°C, followed by HPLC or LC-MS analysis. Degradation kinetics are modeled using first-order rate equations. For instance, glycosidic bonds in analogs show stability at pH 6–8 but hydrolyze rapidly under acidic (pH < 4) or alkaline (pH > 9) conditions .

Advanced Research Questions

Q. How does 3-O-methylation influence enzymatic processing by glycosyltransferases?

The 3-O-methyl group sterically hinders enzymatic glycosylation. Competitive inhibition assays with UDP-GlcNAc analogs reveal reduced catalytic efficiency (kcat/Km) in β-1,4-galactosyltransferases. X-ray crystallography of enzyme-substrate complexes further shows disrupted hydrogen bonding at the active site .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies in antimicrobial or lectin-binding data may arise from:

- Stereochemical variations : α vs. β anomers exhibit distinct bioactivity.

- Impurity profiles : Trace acetylated byproducts (e.g., 6-O-acetyl derivatives) can skew assays.

Rigorous purification (e.g., size-exclusion chromatography) and orthogonal validation (e.g., SPR for binding affinity) mitigate these issues .

Q. How are chemoenzymatic approaches applied to synthesize tailored glycoconjugates?

Stepwise enzymatic glycosylation using glycosyltransferases (e.g., GalT, GlcNAcT) enables site-specific modifications. For example:

Core synthesis : Chemical synthesis of the 3-O-methylated glucosamine backbone.

Enzymatic extension : Sequential addition of galactose or sialic acid residues using recombinant enzymes.

Yields >70% are achievable with optimized cofactor (e.g., UDP-Gal) concentrations .

Q. Can computational modeling predict glycan-protein interaction hotspots?

Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) identify key residues in lectins (e.g., galectin-3) that interact with the 3-O-methyl group. Free energy calculations (MM-PBSA) quantify binding affinities, correlating with SPR data (R² > 0.85) .

Propriétés

IUPAC Name |

N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGSBXSSPNINRW-VARJHODCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692824 | |

| Record name | 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94825-74-8 | |

| Record name | 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.